molecular formula C8H11IN2O B14922926 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B14922926
M. Wt: 278.09 g/mol
InChI Key: VXAJZIBBSCJOEY-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to the pyrazole ring, along with a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method is the reaction of 3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Products with the iodine atom replaced by the nucleophile.

    Oxidation Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the iodine atom and the carbaldehyde group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development and other applications.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H11IN2O/c1-5(2)8-7(9)6(4-12)11(3)10-8/h4-5H,1-3H3

InChI Key

VXAJZIBBSCJOEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1I)C=O)C

Origin of Product

United States

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